3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
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Overview
Description
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenylsulfonyl group and two fluorine atoms at the 6 and 7 positions The propyl group at the 1 position further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 3-chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The presence of the 3-chlorophenylsulfonyl group and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one: Lacks the propyl group, which may affect its chemical properties and biological activity.
3-[(3-chlorophenyl)sulfonyl]-quinolin-4(1H)-one: Lacks both the fluorine atoms and the propyl group, resulting in different reactivity and applications.
6,7-difluoro-1-propylquinolin-4(1H)-one: Lacks the 3-chlorophenylsulfonyl group, which may reduce its binding affinity to molecular targets.
Uniqueness
The unique combination of the 3-chlorophenylsulfonyl group, fluorine atoms, and propyl group in 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one contributes to its distinct chemical properties and potential applications. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2NO3S/c1-2-6-22-10-17(26(24,25)12-5-3-4-11(19)7-12)18(23)13-8-14(20)15(21)9-16(13)22/h3-5,7-10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMFVHCPHLFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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